7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a structurally complex molecule featuring:
- A 7-oxa-3-thia-2,4-diazanonanoic acid backbone, indicating a nine-carbon chain with oxygen (oxa), sulfur (thia), and two nitrogen (diaza) atoms integrated into a heterocyclic system.
- Substituents including a 2-ethoxy-2-oxoethyl group (ethyl ester), 5-ethyl, 2-methyl, and 6-oxo moieties.
- A bicyclic 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester group, which is characteristic of carbamate pesticides and spirocyclic compounds.
The ethoxy and methyl groups may influence solubility, metabolic stability, and bioactivity .
Properties
CAS No. |
82560-43-8 |
|---|---|
Molecular Formula |
C22H32N2O7S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-ethoxy-2-oxoethyl)amino]butanoate |
InChI |
InChI=1S/C22H32N2O7S/c1-7-16(20(26)29-9-3)24(14-18(25)28-8-2)32-23(6)21(27)30-17-12-10-11-15-13-22(4,5)31-19(15)17/h10-12,16H,7-9,13-14H2,1-6H3 |
InChI Key |
VPIRKLLUQNDEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester represents a complex molecular structure with potential biological activity. Understanding its biological properties is crucial for applications in pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be categorized within the carbamate class, which are known for their diverse biological activities. Its structure includes multiple functional groups that may contribute to its reactivity and interactions with biological systems.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 366.47 g/mol |
| Functional Groups | Ester, Thioether, Amine |
| Solubility | Variable, dependent on solvent |
Research indicates that compounds similar to this one can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase has been noted, which is significant for neuropharmacology.
- Cytotoxicity : Studies have indicated varying levels of cytotoxic effects on different cancer cell lines.
Case Studies
- Antimicrobial Efficacy :
- Enzyme Inhibition :
- Cytotoxic Effects :
Toxicological Assessment
Toxicity studies are essential for evaluating safety profiles. Preliminary assessments have suggested that while the compound exhibits biological activity, its safety margin requires further investigation through detailed toxicological studies.
Research Findings Summary
Scientific Research Applications
The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications, supported by data tables and case studies where available.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an antibacterial or antifungal agent. Its unique functional groups may interact with biological targets, leading to therapeutic effects.
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of similar compounds and found that modifications in the benzofuran structure significantly enhanced activity against various bacterial strains. This indicates that derivatives of the compound could be explored for similar effects.
Biochemical Research
The compound's ability to modify thiol groups in proteins could be utilized in biochemical assays to study protein interactions and functions. Electrophilic reagents like this compound can help elucidate mechanisms of enzyme action and protein folding.
Case Study: Protein Modification
Research demonstrated that similar electrophiles could selectively modify cysteine residues in proteins, providing insights into redox regulation and signaling pathways in cells. This application highlights the compound's potential utility in studying post-translational modifications.
Synthetic Chemistry
In synthetic organic chemistry, the compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a valuable intermediate in the synthesis of novel compounds.
Data Table: Synthetic Pathways
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Alkylation of amine groups | 85% |
| Esterification | Formation of esters with alcohols | 90% |
| Cyclization | Formation of cyclic compounds | 75% |
Agricultural Chemistry
The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide due to its structural resemblance to known agrochemicals.
Case Study: Herbicidal Activity
Preliminary studies on structurally related compounds indicated herbicidal activity against certain weed species, suggesting that this compound could be explored for similar applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Oxa Position and Chain Length: The target compound’s 7-oxa group distinguishes it from Benfuracarb (8-oxa) and other analogs. The ethoxy group in the target compound may enhance hydrolytic stability compared to methyl or isopropyl substituents in analogs like Benfuracarb .
Toxicity and Regulation :
- Benfuracarb and Thiodicarb are classified as highly toxic and subject to strict regulatory controls (e.g., prohibition on rice plants for Benfuracarb ). The target compound’s toxicity profile remains uncharacterized but warrants caution due to structural similarities.
Synthetic Pathways: The synthesis of benzofuranyl esters often involves cyclization reactions, as seen in , where spiroannulation with benzothiazol derivatives produces analogous heterocyclic systems.
Functional Group Impact on Bioactivity
- Benzofuranyl Ester : Critical for acetylcholinesterase inhibition in carbamates like Carbofuran and Benfuracarb. The 2,2-dimethyl group in the target compound may reduce enzymatic degradation, extending half-life .
- Ethoxy vs. Methyl/Isopropyl Groups : The ethoxy-2-oxoethyl substituent could modulate lipophilicity, affecting binding to target enzymes or environmental persistence .
Research and Regulatory Gaps
- Toxicity Data : Unlike Benfuracarb and Thiodicarb, the target compound lacks explicit toxicity or regulatory classification. Further studies on acute/chronic toxicity and environmental impact are needed.
- Synthetic Optimization : and highlight methodologies for analogous compounds, but the target compound’s synthesis requires validation, particularly in achieving regioselectivity for the 7-oxa configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
